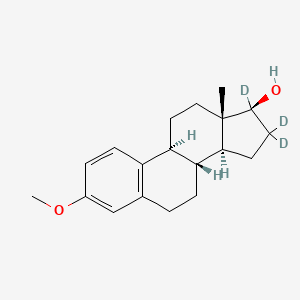
(S)-Fluoxetine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Fluoxetine-d5 Hydrochloride is a deuterated form of (S)-Fluoxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the compound’s pharmacokinetics and metabolic stability. This compound is primarily used in scientific research to study the pharmacological effects and metabolic pathways of fluoxetine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fluoxetine-d5 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Condensation: Reaction of the deuterated precursor with a suitable amine to form the fluoxetine backbone.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms efficiently.
Automated Synthesis: Employing automated systems to ensure consistency and purity.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(S)-Fluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluoxetine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various fluoxetine derivatives, which are studied for their pharmacological properties and potential therapeutic applications.
科学的研究の応用
(S)-Fluoxetine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the effects of deuteration on chemical stability and reactivity.
Biology: Investigating the metabolic pathways and biological effects of fluoxetine.
Medicine: Researching the pharmacokinetics and pharmacodynamics of fluoxetine in the human body.
Industry: Developing new antidepressant formulations and studying drug interactions.
作用機序
(S)-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonin signaling .
類似化合物との比較
Similar Compounds
(S)-Fluoxetine Hydrochloride:
Paroxetine: Another SSRI with similar pharmacological effects.
Sertraline: An SSRI used to treat depression and anxiety disorders.
Uniqueness
(S)-Fluoxetine-d5 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance metabolic stability and reduce the rate of drug metabolism. This can lead to prolonged therapeutic effects and potentially fewer side effects compared to non-deuterated fluoxetine .
特性
IUPAC Name |
(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-XQGDNJOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)










![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)


